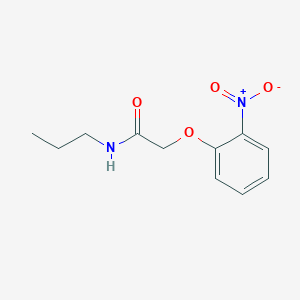
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival, including the Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, which may provide insights into its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with piperidine and isocyanate. The resulting product is then subjected to cyclization to form 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. This method has been reported to yield 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one with high purity and yield.
Applications De Recherche Scientifique
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
Propriétés
IUPAC Name |
6-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-19-12-5-4-10(8-11(12)15-13)14(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZRMPEVIBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)




![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)

![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)
